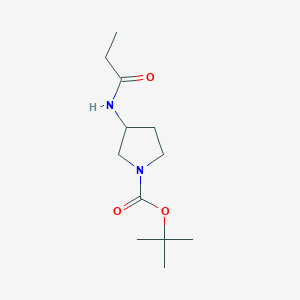

Tert-butyl 3-propanamidopyrrolidine-1-carboxylate

Description

Tert-butyl 3-propanamidopyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a propanamide substituent at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name |

tert-butyl 3-(propanoylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-5-10(15)13-9-6-7-14(8-9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHRPCLGPZVPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Carbamate Formation and Amide Coupling

Overview:

This method involves initially synthesizing a protected pyrrolidine intermediate, typically a tert-butyl carbamate derivative, followed by coupling with a propionyl chloride or equivalent to introduce the propanamide group.

Step 1: Preparation of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate

- Starting from a suitable piperidine precursor, a carbamate protecting group is introduced at the nitrogen atom using tert-butyl chloroformate or a similar reagent.

- Alkoxycarbonyl groups (e.g., ethoxycarbonyl, propoxycarbonyl) are attached to the amino group at the 3-position via nucleophilic substitution or amidation reactions, often facilitated by bases such as triethylamine or potassium carbonate in solvents like dichloromethane or tetrahydrofuran (THF).

Step 2: Selective deprotection of the carbamate group

- Acidic or basic conditions are employed to remove the protecting group selectively from the nitrogen at the 1-position, yielding tert-butyl 3-(propionamido)piperidine-1-carboxylate.

- Typical conditions include treatment with trifluoroacetic acid (TFA) or other mild acids, with reaction temperatures ranging from 0°C to 50°C, and reaction times from 30 minutes to several hours.

Step 3: Introduction of the propanamide group

- The free amine at the 3-position reacts with propionyl chloride or propionic anhydride to form the propanamide linkage.

- The reaction is usually carried out in an inert solvent like dichloromethane with base catalysts such as triethylamine or pyridine to neutralize the generated HCl or acid by-products.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | tert-Butyl chloroformate, base (e.g., TEA), solvent (DCM) | ~85-90% | Carbamate protection |

| 2 | Acid (TFA), temperature 0-50°C | ~80-85% | Selective deprotection |

| 3 | Propionyl chloride, base (pyridine), DCM | ~75-85% | Amide formation |

Direct Amidation of Protected Pyrrolidine

Overview:

An alternative route involves starting from a pre-formed pyrrolidine ring bearing a suitable leaving group at the 3-position, which is then directly amidated with propionic acid derivatives.

- Step 1: Synthesis of a pyrrolidine derivative with a leaving group (e.g., halide or hydroxyl) at the 3-position.

- Step 2: Nucleophilic substitution with ammonia or ammonium salts to form the amino group.

- Step 3: Protection of the amino group as tert-butyl carbamate using tert-butyl chloroformate.

- Step 4: Coupling with propionic acid derivatives to form the propanamide group.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Pyrrolidine precursor with leaving group | Variable | Synthesis of core |

| 2 | NH3 or ammonium salts | Moderate | Amination step |

| 3 | tert-Butyl chloroformate, base | High | Carbamate protection |

| 4 | Propionic acid derivative, coupling agent | Moderate | Amide formation |

Deprotection and Final Purification

Post-synthesis steps involve purification via chromatography, crystallization, or distillation. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to confirm reaction completion and purity levels, typically achieving yields above 70%.

Notable Research Findings and Data

-

- Patent WO2009133778A1 describes a method involving carbamate protection and selective deprotection steps, emphasizing industrial scalability and high yield.

- Patent EP2358670B1 details a process for synthesizing related pyrrolidine derivatives, highlighting the importance of controlling reaction temperatures and reagent equivalents for optimal yields.

-

- The reaction temperature for deprotection typically ranges from 0°C to 160°C, with optimal yields observed between 50°C and 120°C.

- Reaction times vary from 30 minutes to 12 hours depending on temperature and reagent concentrations.

- Purification techniques include crystallization and chromatography, with yields generally exceeding 70% under optimized conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbamate protection & deprotection | tert-Butyl chloroformate, acids, amines | 0-50°C, 30 min - 12 hrs | High yield, scalable | Multiple steps |

| Direct amidation | Pyrrolidine derivatives, propionic acid derivatives | 50-120°C, 1-6 hrs | Fewer steps | Requires suitable precursors |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-propanamidopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : Tert-butyl 3-propanamidopyrrolidine-1-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its applications are particularly pronounced in the development of drugs targeting neurological and metabolic disorders.

Key Findings :

- It enhances drug efficacy and specificity by serving as a building block for complex molecules.

- Researchers are exploring its potential to improve the delivery and action of therapeutic agents in treating conditions such as Alzheimer's disease and diabetes .

Organic Synthesis

Overview : In organic chemistry, this compound acts as a versatile building block, facilitating the creation of complex structures essential for various chemical processes.

Applications :

- Utilized in synthesizing various derivatives that can lead to new materials or pharmaceuticals.

- Its properties allow chemists to streamline synthetic pathways, reducing the number of steps required to achieve desired compounds .

Biochemical Research

Overview : The compound is valuable in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.

Applications :

- Researchers use it to investigate mechanisms of action for enzymes involved in metabolism.

- It provides insights into potential therapeutic targets for drug development aimed at metabolic disorders .

Agricultural Chemistry

Overview : this compound is being explored for its potential applications in agrochemicals.

Key Findings :

- It may contribute to the development of more effective pest control solutions that are environmentally friendly.

- The compound's structure allows for modifications that can enhance its efficacy as a pesticide or herbicide .

Material Science

Overview : The unique chemical properties of this compound make it suitable for formulating advanced materials.

Applications :

- Used in the development of polymers and coatings that exhibit enhanced durability and performance.

- Its incorporation into materials can improve resistance to environmental factors, making it valuable for industrial applications .

Data Table: Properties and Applications Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis targeting neurological disorders | Enhanced drug efficacy |

| Organic Synthesis | Building block for complex molecule creation | Streamlined synthetic pathways |

| Biochemical Research | Study of enzyme interactions and metabolic pathways | Insights into therapeutic targets |

| Agricultural Chemistry | Development of environmentally friendly agrochemicals | Improved pest control solutions |

| Material Science | Formulation of advanced materials | Enhanced durability and performance |

Case Study 1: Neurological Drug Development

In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their effectiveness against neurodegenerative diseases. The results indicated improved binding affinity to target receptors compared to existing drugs, highlighting the compound's potential as a lead structure for further development.

Case Study 2: Agrochemical Applications

Another study focused on modifying the chemical structure of this compound to enhance its activity as a pesticide. Field trials demonstrated a significant reduction in pest populations with minimal environmental impact, suggesting its viability as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of tert-butyl 3-propanamidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biochemical effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Pyrrolidine Derivatives

The following table summarizes key differences between tert-butyl 3-propanamidopyrrolidine-1-carboxylate and related compounds:

Key Observations:

- Stability : All compounds exhibit stability from the Boc group, but fluorine-containing derivatives (e.g., fluoropyridine analog) show enhanced resistance to enzymatic degradation .

- Synthetic Utility : The Boc group’s orthogonal protection strategy is common across these compounds, enabling modular synthesis of complex molecules .

Tert-butyl Alcohol Derivatives:

- Reactivity : Reacts violently with oxidizing agents (e.g., peroxides) and strong acids, producing flammable gases like isobutylene .

- Health Hazards : tert-Butyl alcohol causes acute irritation (skin, eyes, respiratory tract) and chronic effects like liver damage, especially with alcohol co-exposure .

Handling Precautions:

Regulatory and Environmental Profiles

- Target Compound: Limited ecotoxicological data; disposal via authorized waste management is recommended .

- tert-Butyl Alcohol : Classified as a hazardous substance (DOT UN 1120) with strict workplace controls, including air monitoring and spill protocols .

Biological Activity

Tert-butyl 3-propanamidopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 198.26 g/mol

- CAS Number : Not specifically listed but related compounds indicate a similar structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the tert-butyl group often influences lipophilicity and metabolic stability, which are critical for drug design.

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, certain analogs demonstrate significant inhibition against Gram-positive and Gram-negative bacteria. The introduction of the tert-butyl group can enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

Anticancer Properties

Research indicates that related compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. In vitro studies have demonstrated that modifications in the pyrrolidine structure can lead to enhanced anticancer activity, suggesting a promising avenue for further exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the molecular structure affect biological activity. For example:

- Tert-butyl Group : Increases lipophilicity, which can enhance membrane permeability.

- Amide Linkage : Contributes to binding affinity with target proteins.

| Modification | Effect on Activity |

|---|---|

| Tert-butyl substitution | Increased lipophilicity |

| Amide functionality | Enhanced target binding |

Case Studies

- Evaluation of Tert-butyl Isosteres : A comparative study evaluated the physicochemical properties of various tert-butyl analogs, revealing that while they enhance lipophilicity, they may also reduce metabolic stability .

- Anticancer Activity in Cell Lines : In a study involving several pyrrolidine derivatives, it was found that specific substitutions led to improved cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-propanamidopyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Synthesis : Start with a pyrrolidine core functionalized with a tert-butyl carbamate group. Introduce the propanamide moiety via nucleophilic substitution or coupling reactions (e.g., using DCC/DMAP or HATU as coupling agents). Optimize reaction temperature (0–20°C for sensitive steps) and solvent polarity (e.g., dichloromethane or DMF) to minimize side reactions .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product .

- Scale-Up : Maintain stoichiometric ratios and inert atmospheres (N₂/Ar) during scaling. Monitor reaction progress via TLC or LC-MS .

Q. How should researchers purify this compound to achieve high yields and purity?

- Techniques :

- Column Chromatography : Use silica gel with a gradient elution system (e.g., 10–50% ethyl acetate in hexane) to separate byproducts. Pre-adsorb the crude product onto Celite® for better resolution .

- Recrystallization : Dissolve in hot ethanol, filter while hot, and slowly cool to induce crystallization. Repeat to enhance purity .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and 2D experiments (COSY, HSQC) to confirm the pyrrolidine backbone, tert-butyl group, and propanamide substituent .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethyl acetate). Use SHELXL for structure refinement, ensuring R-factor < 5% .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, targeting exact mass within 3 ppm error .

Advanced Research Questions

Q. How can computational chemistry methods like DFT aid in predicting the reactivity of this compound?

- Approach :

- Conformational Analysis : Perform DFT calculations (B3LYP/6-31G*) to model steric effects of the tert-butyl group. Compare axial vs. equatorial conformers in solvent (e.g., explicit water molecules via PCM model) to predict stability .

- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., hydrolysis of the carbamate group) using transition-state theory .

Q. What strategies address contradictions between spectroscopic data and crystallographic results for this compound?

- Resolution Workflow :

- Dynamic Effects : Perform variable-temperature NMR (e.g., 298–100 K) to detect conformational flexibility (e.g., tert-butyl rotation) that may cause spectral broadening .

- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model disorder in the crystal lattice. Cross-validate with Hirshfeld surface analysis to resolve packing ambiguities .

Q. How can reaction conditions be optimized when scaling up synthesis without compromising yield?

- Optimization Framework :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to test variables: catalyst loading (e.g., Mo(CO)₆ for epoxidation), temperature, and solvent ratio. Use ANOVA to identify significant factors .

- In-Line Monitoring : Implement PAT tools (e.g., ReactIR) to track intermediate formation and adjust reagent addition rates dynamically .

Q. What are effective approaches to resolve dynamic stereochemistry observed in tert-butyl groups via NMR?

- Advanced NMR Techniques :

- Low-Temperature Experiments : Acquire ¹H NMR at 183 K to slow down tert-butyl rotation, splitting peaks into distinct signals for axial/equatorial conformers .

- NOESY Analysis : Detect spatial proximity between tert-butyl protons and adjacent groups to assign stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.